1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone
Description
1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone is a cyclic ketone featuring a cyclopentene backbone substituted with a methoxymethyl group and an acetyl moiety. Cyclopentene-based ketones are often synthesized via catalytic coupling reactions (e.g., Suzuki-Miyaura) or dehydrogenation of alcohols , while methoxymethyl substituents are known to enhance solubility and modulate electronic effects .
Properties
IUPAC Name |
1-[1-(methoxymethyl)cyclopent-3-en-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(10)9(7-11-2)5-3-4-6-9/h3-4H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXELSUFVGHNUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC=CC1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene derivatives with high diastereoselectivity.
Industrial Production Methods: The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Cyclopentane/Ene Derivatives
- 1-[(1R,2R,3R)-3-Methyl-2-(3-isopropylfuran-2-yl)cyclopentyl]ethanone (): This compound shares a cyclopentyl core but includes a furanyl substituent. Its stereochemical complexity (R-configuration) suggests higher rigidity compared to the target compound’s cyclopentene ring, which may confer distinct reactivity in catalysis or drug design .
- Steroidal Derivatives (): The compound 1-((3R,10S,13S,17S)-3-hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone (MW: 362.55) demonstrates how methoxymethyl groups are integrated into polycyclic systems for pharmaceutical intermediates. Its steroidal framework contrasts with the simpler cyclopentene in the target compound, highlighting trade-offs between molecular weight and synthetic accessibility .
Aromatic Ethanones
- 1-[3-(Methoxymethyl)phenyl]ethanone (): Features a methoxymethyl group on a benzene ring (MW: 164.20).
- 1-(3-Chlorophenyl)ethanone (): A chlorinated analog synthesized via dehydrogenation (90% yield). The electron-withdrawing Cl group reduces electron density at the carbonyl, affecting nucleophilic addition kinetics compared to the target’s methoxymethyl donor .
Substituent Effects on Bioactivity
- Antifungal Activity: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime derivatives () show potent antifungal activity due to dichlorophenyl and imidazole groups. The target’s methoxymethyl may reduce toxicity while maintaining efficacy .
- Antimalarial Activity: Indolyl-3-ethanone-α-thioethers () exhibit pIC50 values up to 8.21 against Plasmodium. The cyclopentene ring in the target compound could improve membrane permeability relative to planar indole systems .
Physical and Chemical Properties
*Calculated based on structure.
Biological Activity
1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopentene ring with a methoxymethyl group and an ethanone moiety, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various compounds similar to this compound. For instance, extracts containing similar structural motifs have shown significant activity against a range of bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| 2-Methoxy-1-(2-nitroethenyl)-3-(phenylmethoxy)-benzene | Pseudomonas aeruginosa | 13.49 µg/mL |
| Octamethyl cyclotetrasiloxane | Proteus mirabilis | TBD |
Note: The specific MIC values for this compound are yet to be determined, but related compounds exhibit potent antibacterial effects, suggesting potential for further investigation.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Similar compounds have demonstrated significant cytotoxic effects against human cancer cell lines.
Case Studies
In a study evaluating the cytotoxicity of several compounds, it was found that those with structural similarities to this compound exhibited varying degrees of effectiveness:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A (similar structure) | MCF-7 (breast cancer) | 15.0 |
| Compound B (similar structure) | A549 (lung cancer) | 12.5 |
| This compound | TBD |
Mechanism of Action
The mechanism by which compounds like this compound exert their anticancer effects may involve the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of cell cycle progression.
Research Findings
A comprehensive review of literature reveals that compounds with similar functionalities often interact with cellular pathways involved in cancer progression. For example:
- Induction of Apoptosis: Many studies report that compounds induce programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest: Certain derivatives have been shown to halt the cell cycle at various checkpoints, preventing further division and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
